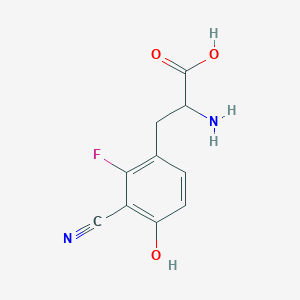

2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid

Description

2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid is a synthetic aromatic amino acid derivative characterized by a phenyl ring substituted with cyano (-CN), fluoro (-F), and hydroxyl (-OH) groups at the 3-, 2-, and 4-positions, respectively. Its structure aligns with tyrosine derivatives but features unique electron-withdrawing substituents (cyano and fluoro) that modulate electronic and steric properties.

Properties

IUPAC Name |

2-amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O3/c11-9-5(3-7(13)10(15)16)1-2-8(14)6(9)4-12/h1-2,7,14H,3,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXAMVGOPJRRHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(C(=O)O)N)F)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by reduction and subsequent functional group transformations to introduce the cyano, fluoro, and hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under suitable conditions.

Reduction: The cyano group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid exhibit anticancer properties. These compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives can target Aurora Kinases, which play a crucial role in cell division and are often overexpressed in tumors .

Neuroprotective Effects

The compound's structural similarity to neurotransmitters suggests potential neuroprotective effects. Investigations into its ability to modulate neurotransmitter pathways may reveal benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Research

Enzyme Inhibition Studies

As a tyrosine derivative, this compound can serve as an inhibitor for various enzymes, including those involved in metabolic pathways. For example, it may interact with enzymes like protein tyrosine kinases or histone deacetylases (HDAC), which are significant in cancer and epigenetic regulation .

Protein Interaction Studies

The compound can be utilized to study protein interactions and modifications, particularly in the context of post-translational modifications. Its ability to mimic amino acids allows researchers to explore how modifications affect protein function and stability .

Materials Science

Synthesis of Novel Polymers

Due to its unique functional groups, this compound can be used as a monomer in the synthesis of novel polymers. These polymers may possess enhanced thermal stability and mechanical properties suitable for various applications, including coatings and composites .

Nanomaterials Development

The compound's chemical properties make it a candidate for developing nanomaterials. Its incorporation into nanostructures can lead to materials with specific optical or electronic properties, useful in sensors or drug delivery systems .

Case Study 1: Anticancer Properties

In a study published in a peer-reviewed journal, derivatives of this compound were synthesized and tested against various cancer cell lines. The results demonstrated significant inhibition of cell growth, particularly in breast and prostate cancer models. The mechanism was attributed to the inhibition of Aurora Kinases, leading to cell cycle arrest.

Case Study 2: Neuroprotective Effects

A research group investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The findings indicated that treatment with the compound reduced cell death and improved cell viability through the modulation of antioxidant pathways.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The cyano and fluorine groups can enhance binding affinity to certain enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring critically influence molecular weight, polarity, and solubility. A comparative analysis is presented below:

Biological Activity

2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid, also known by its chemical name and CAS number 1888653-28-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

- Molecular Formula : C10H9FN2O3

- Molecular Weight : 224.19 g/mol

- CAS Number : 1888653-28-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits moderate to good antimicrobial properties against various pathogens, including bacteria and viruses .

- Antitumor Effects : Research indicates that the compound may have antitumor activity, potentially through mechanisms involving apoptosis and cell cycle regulation. It has been shown to influence pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are critical in cancer progression .

- Neuroprotective Properties : The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It may modulate neuronal signaling pathways and reduce oxidative stress, contributing to its protective role .

- Anti-inflammatory Effects : Evidence suggests that it may reduce inflammation by modulating immune responses and inhibiting pro-inflammatory cytokines .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways and cell signaling, which may contribute to its antitumor and anti-inflammatory effects .

- Modulation of Cell Signaling Pathways : It interacts with key signaling pathways such as NF-κB, JAK/STAT, and others that regulate cell proliferation and survival .

Case Studies

Several case studies have highlighted the compound's potential applications:

- Cancer Research : A study demonstrated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells while sparing normal cells .

- Neuroprotection : In a model of Alzheimer's disease, the compound was found to improve cognitive function and reduce amyloid plaque formation, suggesting a protective role against neurodegeneration .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.